An In-depth Technical Guide to Bromotriethylstannane ((C₂H₅)₃SnBr)
An In-depth Technical Guide to Bromotriethylstannane ((C₂H₅)₃SnBr)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromotriethylstannane, also known as triethyltin bromide, is an organotin compound with significant applications in organic synthesis and notable biological activity. Its neurotoxic properties and role as an endocrine disruptor have made it a subject of extensive research. This technical guide provides a comprehensive overview of the physical and chemical characteristics of Bromotriethylstannane, detailed experimental considerations for its synthesis and analysis, and an in-depth look at its interactions with key biological signaling pathways.
Physical and Chemical Characteristics
Bromotriethylstannane is a clear, colorless to pale yellow liquid with a pungent odor.[1] It is denser than water and is sensitive to moisture.[2][3] Key physical and chemical properties are summarized in the tables below.
Table 1: Physical Properties of Bromotriethylstannane
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₅BrSn | [4] |
| Molecular Weight | 285.80 g/mol | [4] |
| Appearance | Clear, colorless to pale yellow liquid | [1][5][6][7] |
| Density | 1.63 g/mL at 20-25 °C | [6][8] |
| Melting Point | -13.5 °C (7.7 °F) | [1][3] |
| Boiling Point | 222-224 °C (432-435 °F) at 760 mmHg | [3][6] |
| Flash Point | 99 °C (210 °F) | [3] |
| Refractive Index | n20/D 1.526 | [6][8] |
Table 2: Solubility and Stability of Bromotriethylstannane
| Property | Description | Reference(s) |
| Water Solubility | Slightly soluble (5 to 10 mg/mL at 22 °C) | [2][3] |
| Organic Solvent Solubility | Soluble in ether and benzene | [5] |
| Stability | Moisture-sensitive. Combustible. Incompatible with strong oxidizing agents. | [3][6][9] |
Experimental Protocols
Synthesis of Bromotriethylstannane
A common method for the synthesis of trialkyltin halides is the reaction of a tetraalkyltin compound with a halogen. For Bromotriethylstannane, this involves the reaction of tetraethyltin with bromine.
Reaction: (C₂H₅)₄Sn + Br₂ → (C₂H₅)₃SnBr + C₂H₅Br
General Protocol:
-
In a well-ventilated fume hood, dissolve tetraethyltin in a suitable inert solvent (e.g., chloroform or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, from the dropping funnel with constant stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
The resulting mixture contains Bromotriethylstannane and ethyl bromide. The solvent and the volatile ethyl bromide can be removed by distillation.
-
The crude Bromotriethylstannane can then be purified by fractional distillation under reduced pressure.
Purification of Bromotriethylstannane
Purification of organotin compounds like Bromotriethylstannane is typically achieved by distillation, often under reduced pressure to prevent decomposition at high temperatures.
General Protocol for Fractional Distillation:
-
Assemble a fractional distillation apparatus with a Vigreux or packed column to ensure efficient separation.
-
Place the crude Bromotriethylstannane in the distillation flask with a few boiling chips.
-
Apply a vacuum and gently heat the flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point for Bromotriethylstannane at the applied pressure (e.g., 48 °C at 20 mmHg).
-
Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from moisture.
Other purification methods for removing organotin impurities include treatment with potassium fluoride or chromatography on silica gel treated with potassium carbonate.[1][10]
Analytical Characterization
GC-MS is a powerful technique for the analysis of organotin compounds. Due to their polarity, derivatization is often required to improve their volatility and chromatographic behavior.
General Protocol for GC-MS Analysis (with derivatization):
-
Sample Preparation and Derivatization:
-
Extract the sample containing Bromotriethylstannane with a suitable organic solvent.
-
Derivatize the organotin compound, for example, by ethylation using sodium tetraethylborate (NaBEt₄) or by Grignard reaction with a suitable Grignard reagent (e.g., methylmagnesium bromide or pentylmagnesium bromide).[2] This converts the polar organotin halide to a more volatile tetraalkyltin derivative.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-1 methyl siloxane).[2]
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300 °C) at a rate of 10 °C/min.[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5-2.0 mL/min).[2][7]
-
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. The mass spectrometer can be operated in full scan mode for identification or in selected ion monitoring (SIM) mode for quantification.[6][7]
NMR spectroscopy is an essential tool for the structural elucidation of Bromotriethylstannane.
¹H NMR Spectroscopy:
-
The proton NMR spectrum will show signals corresponding to the ethyl groups. The chemical shifts and coupling patterns are influenced by the tin and bromine atoms.
-
Typically, the spectrum will exhibit a triplet and a quartet for the methyl and methylene protons of the ethyl groups, respectively, due to spin-spin coupling. The integration of these signals will be in a 3:2 ratio.
¹³C NMR Spectroscopy:
-
The carbon NMR spectrum will show two distinct signals for the methyl and methylene carbons of the ethyl groups.
-
The chemical shifts of these carbons are characteristic and can be used for structural confirmation.[12][13]
General NMR Sample Preparation:
-
Dissolve a small amount of the purified Bromotriethylstannane in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to an NMR tube and acquire the spectra on an NMR spectrometer.[14]
Biological Activity and Signaling Pathways
Bromotriethylstannane exhibits significant biological activity, primarily characterized by its neurotoxicity and its role as an endocrine-disrupting chemical.
Neurotoxicity
Triethyltin compounds are known neurotoxins that can cause cerebral edema.[15][16] The neurotoxic effects are multifaceted and involve interactions with several cellular components and pathways.
Mechanism of Neurotoxicity:
-
Mitochondrial Dysfunction: Triethyltin compounds are potent inhibitors of oxidative phosphorylation in mitochondria, disrupting the cell's energy supply.[3] They can interfere with the mitochondrial ATPase and disturb the mitochondrial membrane potential.
-
Oligodendrocyte Apoptosis: Triethyltin can directly induce programmed cell death (apoptosis) in oligodendrocytes, the myelin-producing cells in the central nervous system. This leads to myelin damage and deficits.[3] This process involves the activation of stress-related proteins like heme oxygenase-1 (HO-1) and extracellular signal-regulated kinases (ERK1/2).
-
Disruption of Protein Phosphorylation: Bromotriethylstannane has been shown to affect the phosphorylation of specific proteins in the brain, including the alpha-subunit of pyruvate dehydrogenase and synapsin. This can lead to the inactivation of key enzymes and disruption of neuronal function.[17]
Endocrine Disruption via PPARγ Activation
Organotin compounds, including triethyltin, are recognized as endocrine-disrupting chemicals. They can mimic the action of natural hormones by interacting with nuclear receptors. One of the key targets is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
PPARγ Signaling Pathway:
-
Ligand Binding: Bromotriethylstannane can act as a ligand for PPARγ.
-
Heterodimerization: Upon ligand binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: The PPARγ-RXR heterodimer binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.
-
Gene Transcription: This binding event recruits co-activator proteins and initiates the transcription of genes involved in adipogenesis (fat cell differentiation) and lipid metabolism.[18][19][20][21]
The activation of PPARγ by organotins is thought to contribute to obesity.[4]
Interaction with Protein Kinase A (PKA) Signaling
Bromotriethylstannane has been shown to activate cyclic AMP-dependent protein kinases (PKA).[5]
Mechanism of PKA Activation:
-
Interaction with PKA: Bromotriethylstannane interacts with the PKA holoenzyme.
-
Dissociation of Subunits: This interaction causes the release of the catalytic subunits from the regulatory subunits of PKA.
-
Enhanced Phosphorylation: The free catalytic subunits are active and lead to an increased phosphorylation of target proteins.[5]
This activation of PKA can have widespread effects on cellular processes, as PKA is a key regulator of many signaling pathways.
Conclusion
Bromotriethylstannane is a valuable reagent in organic chemistry with complex and significant biological activities. Its physical and chemical properties are well-characterized, facilitating its use in a laboratory setting, provided that appropriate safety precautions are taken due to its high toxicity. The detailed understanding of its interactions with biological systems, particularly its neurotoxic effects and its role as an endocrine disruptor, is crucial for assessing its environmental and health impacts. The signaling pathways outlined in this guide provide a framework for further research into the molecular mechanisms of organotin toxicity and for the development of potential therapeutic interventions for related disorders. Further research is warranted to develop more specific and detailed experimental protocols for its synthesis and to fully elucidate the downstream consequences of its interactions with the described signaling pathways.
References
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